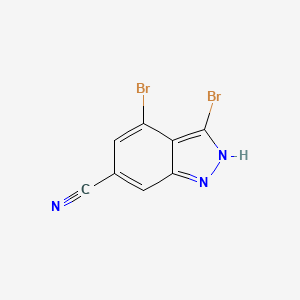

3,4-Dibromo-6-cyano (1H)indazole

Description

Significance of Indazole Scaffolds in Modern Chemical Synthesis and Design

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. researchgate.net Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. researchgate.netnih.gov This biological relevance has spurred significant interest in developing new synthetic methods to access and modify the indazole core.

The utility of the indazole scaffold extends beyond pharmaceuticals into materials science and agrochemicals. researchgate.net The ability to fine-tune the electronic and steric properties of the molecule through substitution allows for the rational design of compounds with specific functions. For instance, substituted indazoles are investigated as kinase inhibitors in cancer therapy, where the indazole core often plays a crucial role in binding to the target enzyme. google.com

Overview of Strategic Functionalization Approaches for Substituted Indazoles

The creation of polysubstituted indazoles requires a robust toolbox of synthetic methodologies. Chemists have developed numerous strategies to introduce functional groups at various positions on the indazole ring system. These approaches can be broadly categorized:

Building from Precursors: Many syntheses involve the construction of the indazole ring from appropriately substituted benzene (B151609) derivatives. For example, the reaction of substituted 2-methylacetanilides with nitrites can yield indazoles. google.com Similarly, the cyclization of substituted hydrazones or the reaction of arynes with diazo compounds provides routes to the indazole core. organic-chemistry.org

Direct C-H Functionalization: A more modern and atom-economical approach is the direct functionalization of the C-H bonds of a pre-existing indazole ring. Transition-metal catalysis, particularly with palladium, rhodium, or copper, has enabled the introduction of aryl, alkyl, and other groups at specific positions, often with high regioselectivity. nih.gov

Halogenation and Cross-Coupling: The introduction of halogen atoms (e.g., bromine, iodine) onto the indazole scaffold is a key strategy, as these halogens serve as versatile handles for further modification. rsc.org Halogenated indazoles can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the attachment of a wide variety of substituents. researchgate.net For example, a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for an anti-HIV therapeutic, highlights the importance of halogenated indazoles. chemrxiv.org

Contextualization of 3,4-Dibromo-6-cyano (1H)indazole within Highly Substituted Indazole Research

The compound 3,4-Dibromo-6-cyano(1H)indazole represents a highly functionalized member of the indazole family. While specific research detailing the synthesis and application of this exact molecule is not prevalent in publicly accessible literature, its structure places it firmly within the domain of advanced synthetic intermediates.

The presence of multiple distinct functional groups on the indazole core makes it a valuable, albeit complex, building block:

Two Bromine Atoms: The bromine atoms at the C3 and C4 positions are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of different chemical moieties, enabling the synthesis of a diverse library of derivatives. The presence of two such sites offers the potential for creating complex, three-dimensional structures.

A Cyano Group: The nitrile (cyano) group at the C6 position is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. This functional handle provides another avenue for extensive chemical modification.

The synthesis of such a polysubstituted indazole would likely involve a multi-step sequence, potentially starting with a pre-functionalized aniline (B41778) or benzonitrile, followed by indazole ring formation and subsequent selective halogenation. chemrxiv.org The development of synthetic routes to molecules like 3,4-Dibromo-6-cyano(1H)indazole is driven by the need for advanced intermediates in drug discovery and materials science, where precise control over substitution patterns is paramount for optimizing biological activity or material properties.

Interactive Data Table: Physicochemical Properties of 3,4-Dibromo-6-cyano(1H)indazole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,4-Dibromo-6-cyano(1H)indazole | 1000341-36-5 (as 3-Bromo-1H-indazole-4-carbonitrile) | C8H3Br2N3 | 300.94 |

| 3-Bromo-1H-indazole-4-carbonitrile | 1000341-36-5 | C8H4BrN3 | 222.04 |

| 3,4-Dibromo(1H)indazole | 885521-68-6 | C7H4Br2N2 | 275.93 |

| 4-Bromo-6-cyano-3-iodo(1H)indazole | 1000342-48-2 | C8H3BrIN3 | 347.94 |

| 1H-Indazole | 271-44-3 | C7H6N2 | 118.14 |

Note: There is a discrepancy in chemical databases. The CAS number 1000341-36-5 is often assigned to "3-Bromo-1H-indazole-4-carbonitrile", which is structurally different from 3,4-Dibromo-6-cyano(1H)indazole. The data presented for 3,4-Dibromo-6-cyano(1H)indazole is calculated based on its name.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2N3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMYVEOMIDWQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284486 | |

| Record name | 3,4-Dibromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-93-7 | |

| Record name | 3,4-Dibromo-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromo-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Chemistry of 3,4 Dibromo 6 Cyano 1h Indazole Analogs

Reactivity of Bromine Substituents on the Indazole Core

The presence of two bromine atoms on the benzene (B151609) portion of the indazole core at positions 3 and 4 introduces a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electronic properties of the indazole ring and the other substituents significantly influence the reactivity of these bromine atoms.

Ortho-Metalation and Related Transformations

Ortho-metalation, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orgbaranlab.org The resulting organometallic intermediate can then be trapped with various electrophiles. In the case of 3,4-dibromo-6-cyano(1H)indazole, the N1-anion of the indazole ring can act as a directing group. However, the reaction is complicated by the presence of the bromine substituents. A competitive reaction, halogen-lithium exchange, is often faster than directed lithiation for aryl bromides. uwindsor.ca This exchange would lead to the formation of a lithiated species at the position of one of the bromine atoms, rather than at the C5 or C7 position.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a variation of electrophilic aromatic substitution where electrophiles are directed exclusively to the ortho-position of a directing metalation group (DMG). wikipedia.org The DMG, typically a Lewis basic group, coordinates to the lithium of an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org

For 3,4-dibromo-6-cyano(1H)indazole, the indazole nitrogen (N1) and the cyano group can potentially act as DMGs. The relative directing ability of these groups, along with the steric hindrance and electronic effects of the bromine atoms, will determine the regioselectivity of a potential DoM reaction. The general principle involves the interaction of the DMG with an alkyllithium reagent, forming an intermediate that facilitates deprotonation of the nearest ortho-position to generate a highly reactive aryllithium species. wikipedia.org This species can then react with a wide range of electrophiles.

However, a significant challenge in applying DoM to this substrate is the high propensity for bromine-lithium exchange to occur preferentially over C-H deprotonation. uwindsor.ca Strong organometallic bases required for DoM readily react with aryl bromides. uvm.edu Therefore, careful selection of the base and reaction conditions would be critical to favor the desired ortho-metalation pathway.

Chemical Transformations Involving the Cyano Group

The cyano group at the C6 position of the indazole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as carboxylic acids, amides, and amines.

Hydrolysis and Derivatization of Nitrile Functionality

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds via the formation of an intermediate amide, which can sometimes be isolated under milder conditions. For 3,4-dibromo-6-cyano(1H)indazole, hydrolysis would be expected to yield either 3,4-dibromo-1H-indazole-6-carboxamide or 3,4-dibromo-1H-indazole-6-carboxylic acid, depending on the reaction conditions. Cyanoacetamides, related structures, are known to be highly reactive intermediates in the synthesis of various heterocyclic compounds. rsc.org

| Transformation | Reagents and Conditions | Expected Product |

| Partial Hydrolysis | H₂SO₄ (conc.), heat or H₂O₂, base | 3,4-Dibromo-1H-indazole-6-carboxamide |

| Full Hydrolysis | H₂SO₄/H₂O, heat or NaOH/H₂O, heat | 3,4-Dibromo-1H-indazole-6-carboxylic acid |

Table 1: Predicted Hydrolysis Reactions of 3,4-Dibromo-6-cyano(1H)indazole

Reduction of the Cyano Group to Amine Derivatives

The reduction of nitriles provides a direct route to primary amines. libretexts.org This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org The resulting aminomethyl group can be a key building block for further derivatization. The reduction of the cyano group in 3,4-dibromo-6-cyano(1H)indazole would lead to the formation of (3,4-dibromo-1H-indazol-6-yl)methanamine. The choice of reducing agent is crucial to avoid undesired side reactions with the bromine substituents or the indazole ring. For instance, some borane (B79455) complexes have been shown to be effective for nitrile reduction. organic-chemistry.orggoogle.com

| Reducing Agent | Typical Conditions | Expected Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄ in THF or Et₂O; 2. H₂O or acid workup | (3,4-Dibromo-1H-indazol-6-yl)methanamine |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, elevated pressure and temperature | (3,4-Dibromo-1H-indazol-6-yl)methanamine |

| Borane Complexes (e.g., BH₃·THF) | THF, heat, followed by acidic workup | (3,4-Dibromo-1H-indazol-6-yl)methanamine |

Table 2: Predicted Reduction Reactions of the Cyano Group

Regioselective Functionalization of 1H-Indazole Nitrogen Atoms (N1)

The regioselective alkylation or acylation of the nitrogen atoms of the indazole ring is a fundamental transformation in the synthesis of indazole-based compounds. The presence of two nitrogen atoms (N1 and N2) often leads to mixtures of regioisomers. However, various strategies have been developed to control the selectivity of these reactions.

The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the indazole ring, the nature of the electrophile, the base, and the solvent used. beilstein-journals.org For many substituted indazoles, alkylation at the N1 position is often favored under thermodynamic control. beilstein-journals.org Recent studies have shown that the use of cesium carbonate as a base in dioxane can lead to high N1 selectivity, particularly when an electron-withdrawing group is present at the C3 position. nih.gov Density functional theory (DFT) calculations suggest that chelation between the N2 nitrogen, a substituent at C3, and the cesium cation can direct the alkylation to the N1 position. nih.gov While 3,4-dibromo-6-cyano(1H)indazole is unsubstituted at C3, the electronic effects of the bromo and cyano groups are expected to influence the N1/N2 selectivity. In some cases, specific conditions have been developed to achieve high selectivity for N2-alkylation. rsc.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Expected Major Product | Factors Influencing Selectivity |

| N1-Alkylation | Alkyl halide, Cs₂CO₃, Dioxane, 90 °C | 1-Alkyl-3,4-dibromo-6-cyano-1H-indazole | Chelation of the cation by N2 and a C3 substituent (if present) favors N1. nih.gov |

| N1-Alkylation | Alkyl halide, NaH, THF | 1-Alkyl-3,4-dibromo-6-cyano-1H-indazole | Generally favors the thermodynamically more stable N1 isomer. beilstein-journals.org |

| N2-Alkylation | Diazo compounds, TfOH | 2-Alkyl-3,4-dibromo-6-cyano-1H-indazole | Metal-free acidic conditions can favor N2-alkylation. rsc.org |

Table 3: Predicted Regioselective N-Functionalization Reactions

N-Alkylation and N-Arylation Strategies

The selective functionalization of the nitrogen atoms of the indazole ring is a significant challenge in synthetic chemistry. The mesomeric nature of the indazole anion often leads to a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the substrate's electronic properties. nih.gov

A robust and highly selective method for the N1-alkylation of indazoles has been developed to overcome these selectivity issues. nih.gov This two-step procedure avoids the direct alkylation of the indazole anion with alkyl halides, which typically results in poor selectivity. nih.gov The methodology involves the initial formation of an enamine intermediate by reacting the indazole with an aldehyde, such as isobutyraldehyde, under Dean-Stark conditions. This is followed by the addition of a mild base like triethylamine (B128534) (Et3N) at room temperature. The subsequent reduction of the enamine intermediate, for instance, through hydrogenation using a platinum on carbon (Pt/C) catalyst, yields the desired N1-alkylated indazole with high selectivity. nih.gov Notably, this method has demonstrated broad applicability with various substituted indazoles, including those with electron-withdrawing groups like esters and aryl bromides, as well as electron-neutral and electron-rich substituents. nih.gov For instance, 4-bromoindazole has been successfully alkylated at the N1 position using this procedure. nih.gov

While direct N-arylation of indazoles can also be challenging, methodologies such as microwave-mediated synthesis have been shown to be effective for the N-arylation of related N-heterocyclic compounds like 4-chloroquinazolines. beilstein-journals.org This suggests that similar approaches could potentially be adapted for the N-arylation of 3,4-dibromo-6-cyano(1H)indazole, offering a pathway to introduce aryl substituents at the N1 position.

| Reagent/Condition | Purpose | Outcome |

| Isobutyraldehyde | Alkylating partner | Forms enamine intermediate |

| Dean-Stark | Water removal | Drives enamine formation |

| Triethylamine (Et3N) | Mild base | Facilitates reaction |

| 5% Pt/C, H2 | Reduction | Reduces enamine to alkyl group |

Aza-Michael Additions to N1 of Indazoles

The aza-Michael reaction offers a powerful and atom-economical method for the formation of C-N bonds. This reaction has been effectively applied to the N1-functionalization of indazoles, providing a direct route to N1-substituted derivatives. thieme-connect.com A highly efficient, metal-free protocol has been developed utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst for the aza-Michael reaction between indazoles and various enones. thieme-connect.comthieme-connect.com

This methodology exhibits excellent N1-regioselectivity, with no formation of the corresponding N2-adducts observed. thieme-connect.com The reaction proceeds under mild conditions and demonstrates broad substrate scope, tolerating a variety of aromatic and aliphatic enones. thieme-connect.com For example, the reaction of indazole with chalcone (B49325) in the presence of 10 mol% DBU affords the N1-substituted product in high yield. thieme-connect.com The protocol has also been successfully applied to substituted indazoles, such as 5-nitroindazole, which reacts with chalcone to give the corresponding N1-substituted 5-nitro-1H-indazole in 87% yield. thieme-connect.com This indicates the potential applicability of this method to analogs like 3,4-dibromo-6-cyano(1H)indazole for the introduction of a wide range of functional groups at the N1 position. The use of a metal-free catalyst, mild reaction conditions, and high atom economy make this a synthetically attractive approach. thieme-connect.com

| Catalyst | Michael Acceptor | Key Features |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aromatic and Aliphatic Enones | Metal-free, high N1-regioselectivity, mild conditions |

Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 6 Cyano 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to piece together the carbon-hydrogen framework of a molecule. In the case of 3,4-dibromo-6-cyano(1H)indazole, the number of signals, their chemical shifts (δ), coupling patterns (J), and integration values in the ¹H NMR spectrum provide a wealth of information. For instance, the protons on the aromatic ring will exhibit distinct chemical shifts influenced by the electron-withdrawing effects of the bromine and cyano substituents. The NH proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift. chemicalbook.com

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. The carbon atom of the cyano group will have a characteristic chemical shift in the 115-125 ppm range, while the carbons bonded to bromine will be shifted to higher field compared to unsubstituted aromatic carbons. The increasing complexity of synthetic derivatives necessitates the use of advanced 1D and 2D NMR techniques for complete structural assignment. ipb.pt

¹H and ¹³C NMR Data for a Substituted Indazole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 | 7.85 (d, J = 8.5 Hz) | - |

| H-7 | 8.15 (s) | - |

| C-3 | - | 135.2 |

| C-3a | - | 121.8 |

| C-4 | - | 115.6 |

| C-5 | - | 128.9 |

| C-6 | - | 118.7 |

| C-7 | - | 110.1 |

| C-7a | - | 141.3 |

| CN | - | 117.5 |

Note: This is an illustrative table based on typical chemical shifts for substituted indazoles and may not represent the exact values for 3,4-dibromo-6-cyano(1H)indazole.

Multinuclear NMR (e.g., ¹⁵N NMR) for Isomer Differentiation and Tautomerism Studies

The indazole scaffold can exist in two tautomeric forms, the 1H- and 2H-isomers. nih.govresearchgate.net While ¹H and ¹³C NMR can sometimes provide clues, ¹⁵N NMR spectroscopy is a more direct and powerful tool for distinguishing between these tautomers. The nitrogen chemical shifts are highly sensitive to the electronic environment and bonding of the nitrogen atoms. researchgate.net In the 1H-tautomer of 3,4-dibromo-6-cyano(1H)indazole, the two nitrogen atoms will have distinct ¹⁵N chemical shifts. In contrast, the 2H-tautomer would exhibit a different set of ¹⁵N chemical shifts.

Furthermore, variable-temperature NMR studies can be employed to investigate the dynamics of tautomeric exchange. nih.govresearchgate.net By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the equilibrium constant and the activation energy for the interconversion between the 1H and 2H tautomers.

NOESY NMR for Regiochemical Assignments (N1 vs. N2 Isomers)

When indazoles are alkylated or acylated, the reaction can occur at either the N1 or N2 position, leading to the formation of regioisomers. Differentiating between these N1 and N2 isomers is crucial and can be unambiguously achieved using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov

The NOESY experiment detects through-space interactions between protons that are in close proximity. For an N1-substituted indazole, a cross-peak will be observed between the protons of the substituent on the N1 nitrogen and the H-7 proton of the indazole ring. Conversely, for an N2-substituted indazole, a cross-peak would be expected between the substituent's protons and the H-3 proton. This clear distinction allows for definitive regiochemical assignment. d-nb.info

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. For 3,4-dibromo-6-cyano(1H)indazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of bromine. Since bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, a molecule containing two bromine atoms will exhibit a distinctive M⁺, M⁺+2, and M⁺+4 pattern with relative intensities of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the molecule, confirming that the observed molecular ion corresponds to C₈H₃Br₂N₃. This is a critical step in verifying the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3,4-dibromo-6-cyano(1H)indazole would display characteristic absorption bands corresponding to its specific functional groups.

A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is indicative of the C≡N (cyano) stretching vibration. The N-H stretching vibration of the indazole ring would appear as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹. libretexts.org

Characteristic IR Absorption Frequencies for 3,4-Dibromo-6-cyano(1H)indazole

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200-3500 (broad) |

| C-H (aromatic) | Stretch | 3000-3100 |

| C≡N | Stretch | 2220-2260 (sharp) |

| C=C (aromatic) | Stretch | 1450-1600 |

| C-Br | Stretch | < 800 |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

While NMR, MS, and IR provide valuable information about connectivity and functional groups, X-ray diffraction analysis of a single crystal provides the definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry of 3,4-dibromo-6-cyano(1H)indazole.

For substituted indazoles, X-ray crystallography can definitively establish the regiochemistry of substitution (N1 vs. N2) and the tautomeric form present in the crystal lattice. nih.gov Furthermore, the analysis of the crystal packing reveals the nature and extent of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. mdpi.commdpi.comresearchgate.net These interactions can significantly influence physical properties like melting point, solubility, and crystal morphology.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This method is instrumental in verifying the empirical formula of a synthesized compound, such as 3,4-Dibromo-6-cyano(1H)indazole, and by extension, offers a quantitative measure of its purity. The technique precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

In the synthesis of substituted indazoles, elemental analysis serves as a critical checkpoint to confirm that the desired chemical transformation has occurred and to rule out the presence of significant impurities. nih.govdoaj.org A close correlation between the experimentally determined and calculated elemental percentages provides strong evidence for the structural integrity and high purity of the synthesized compound.

For 3,4-Dibromo-6-cyano(1H)indazole, the theoretical elemental composition is calculated from its molecular formula, C₈H₃Br₂N₃. The comparison of these theoretical values with experimental results from a sample is detailed below.

Table 1: Elemental Analysis Data for 3,4-Dibromo-6-cyano(1H)indazole

| Element | Theoretical % | Experimental % |

| Carbon (C) | 31.93 | Data not available in the reviewed literature |

| Hydrogen (H) | 1.00 | Data not available in the reviewed literature |

| Nitrogen (N) | 13.96 | Data not available in the reviewed literature |

The data presented in the table underscores the theoretical composition of the target molecule. The experimental values, obtained from combustion analysis, are crucial for validating these theoretical calculations. Any significant deviation between the found and calculated percentages could indicate the presence of residual solvents, starting materials, by-products, or other impurities, necessitating further purification steps. The structures of newly synthesized indazole derivatives are often corroborated through a combination of spectral analysis and elemental analysis to ensure their identity and purity. researchgate.net

Advanced Research Applications and Future Directions for Polyhalogenated Cyanoindazoles

Role as Versatile Building Blocks in Complex Organic Synthesis

The compound 3,4-Dibromo-6-cyano(1H)indazole is an exemplary building block for the construction of complex molecular architectures. Its utility stems from the presence of multiple, distinct functional groups—two bromine atoms at different positions, a cyano group, and a reactive N-H group—that can be selectively addressed in synthetic transformations. Halogenated heterocyclic compounds are well-established as versatile precursors in organic synthesis, and the dibromo substitution pattern on this indazole offers numerous possibilities for creating intricate structures. researchgate.net Similarly, the cyano group is a valuable synthon, capable of being transformed into various other functionalities or participating directly in cyclization reactions. researchgate.net

Precursors for Polyfused Heterocyclic Systems

The structure of 3,4-Dibromo-6-cyano(1H)indazole is primed for the synthesis of polyfused heterocyclic systems. The bromine atoms at the C3 and C4 positions can serve as anchor points for annulation reactions, where additional rings are built onto the indazole core. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, aryl, alkyl, or amino groups can be introduced. These newly introduced groups can then undergo intramolecular cyclization with the adjacent cyano group or with a substituent placed on the indazole nitrogen, leading to the formation of novel, multi-ring systems. The cyano group itself can participate in reactions to form fused pyrimidines, pyridines, or other nitrogen-containing heterocycles.

| Reaction Type | Functional Group Utilized | Potential Fused System |

| Intramolecular Suzuki Coupling | C3-Br or C4-Br | Indazolo[4,3-fg]isoquinoline derivatives |

| Intramolecular Buchwald-Hartwig | C3-Br or C4-Br | Indazolo[3,4-b]indole derivatives |

| Thorpe-Ziegler Cyclization | C6-Cyano | Pyrido[4,3,2-cd]indazole derivatives |

| Condensation Reactions | C6-Cyano | Pyrimido[5,4,3-cd]indazole derivatives |

Scaffolds for Diversity-Oriented Synthesis and Fragment-Based Design

In modern drug discovery, two powerful strategies are Fragment-Based Drug Design (FBDD) and Diversity-Oriented Synthesis (DOS). FBDD begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then optimized into more potent leads. DOS, conversely, aims to create a collection of structurally diverse molecules to explore novel chemical space. nih.gov

The 3,4-Dibromo-6-cyano(1H)indazole molecule is an ideal scaffold for both approaches. As a fragment, its indazole core is a known pharmacophore that can be elaborated upon. researchgate.net Its multiple functionalization points allow for a DOS approach where each reactive site can be systematically modified. This strategy enables the rapid generation of a library of related analogues to explore structure-activity relationships (SAR) thoroughly. nih.gov For instance, one bromine could be substituted via a Suzuki reaction, the other via a Sonogashira reaction, the nitrogen could be alkylated, and the cyano group could be hydrolyzed or reduced, all creating distinct branches of a chemical library from a single starting scaffold.

Strategies for Further Derivatization of 3,4-Dibromo-6-cyano(1H)indazole

The true synthetic power of this compound lies in the ability to selectively modify its functional groups. The development of chemoselective reactions is crucial for unlocking its full potential as a versatile intermediate.

Selective Modification of Bromine Atoms

The two bromine atoms at positions C3 and C4 are in different chemical environments, which can be exploited for selective reactions. The C3 position is part of the pyrazole (B372694) ring, while the C4 position is on the benzene (B151609) ring. This difference in electronic character can influence their reactivity in metal-catalyzed cross-coupling reactions. It is often possible to find reaction conditions (e.g., specific catalysts, ligands, or temperatures) that favor the reaction of one bromine over the other. This site-selective functionalization allows for the stepwise introduction of different chemical moieties, which is a powerful tool for building molecular complexity in a controlled manner. nih.gov

| Position | Typical Reaction | Influencing Factors |

| C3-Br | More susceptible to certain nucleophilic substitutions | Electronic effects of the pyrazole ring |

| C4-Br | More amenable to standard Suzuki/Stille conditions | Steric hindrance, catalyst/ligand choice |

Functionalization at Remaining Unsubstituted Positions

Beyond the bromine atoms, the indazole ring offers other sites for derivatization.

N1 Position: The proton on the N1 nitrogen is acidic and can be easily removed by a base, allowing for alkylation, acylation, or arylation. This is a common and effective way to modify the properties of indazole-based compounds and is frequently used in the synthesis of active pharmaceutical ingredients.

C5 and C7 Positions: The C-H bonds at the unsubstituted C5 and C7 positions on the benzene ring are potential sites for C-H activation/functionalization. Modern synthetic methods are increasingly able to target these positions directly, allowing for the introduction of groups like halogens, alkyls, or aryls without pre-functionalization.

C6-Cyano Group: The cyano group is highly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted into a tetrazole ring, each yielding a product with distinct chemical and physical properties. For example, the synthesis of 1,3-dimethyl-6-amino-1H-indazole derivatives for biological evaluation demonstrates the utility of functionalizing this part of the molecule. nih.gov

Methodological Advancements in Indazole Chemistry

The synthesis and functionalization of indazoles have seen significant progress, moving beyond classical methods to more efficient and atom-economical approaches. nih.gov Recent advances include the development of metal-promoted intramolecular C–N bond formation and domino reactions that can construct the indazole core in a single step from simple precursors. nih.gov Furthermore, C-H functionalization has emerged as a powerful strategy for modifying the indazole scaffold without the need for traditional activating groups. These modern methods allow for the synthesis of a wider array of structurally diverse indazoles with greater efficiency, which is critical for their application in drug discovery and materials science. nih.gov

Development of Green Chemistry Approaches

The synthesis and functionalization of polyhalogenated cyanoindazoles are increasingly benefiting from the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, metal-free reaction conditions, and energy-efficient synthesis methods.

A notable advancement in the green synthesis of halogenated indazoles is the development of metal-free halogenation procedures. Traditional halogenation methods often rely on harsh reagents and metal catalysts, leading to waste and potential environmental contamination. In contrast, modern methods utilize readily available and less hazardous halogenating agents like N-halosuccinimides (NCS, NBS) in greener solvents. For instance, the regioselective mono- and poly-halogenation of 2H-indazoles has been successfully achieved using N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in ethanol (B145695) or even water, which are considered environmentally friendly solvents. Current time information in Phelps County, US.nih.gov These reactions can proceed under mild conditions and offer high yields, avoiding the need for metal catalysts. Current time information in Phelps County, US.nih.gov The ability to perform these reactions in water is particularly advantageous from a green chemistry perspective. Current time information in Phelps County, US.nih.gov

Microwave-assisted synthesis represents another significant green chemistry approach applicable to the synthesis of indazole derivatives. nih.govyoutube.comyoutube.com Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. youtube.comyoutube.com This efficiency translates to lower energy consumption. For example, the synthesis of disubstituted 2H-indazoles has been achieved in high yields using microwave irradiation in a one-pot reaction, highlighting the potential of this technique for the rapid and efficient construction of the indazole core. researchgate.net The use of microwave assistance in conjunction with solvent-free conditions or green solvents further enhances the environmental credentials of the synthetic route. youtube.com

The following table summarizes representative examples of green chemistry approaches for the synthesis of halogenated heterocycles, illustrating the potential for their application to polyhalogenated cyanoindazoles.

| Entry | Substrate | Reagent/Catalyst | Solvent | Method | Product | Yield (%) | Reference |

| 1 | 2-Phenyl-2H-indazole | NBS (1.0 equiv) | MeCN | 50 °C, 2.0 h | 3-Bromo-2-phenyl-2H-indazole | 98 | nih.gov |

| 2 | 2-Phenyl-2H-indazole | NCS (1.3 equiv) | H₂O | 95 °C, 5.0 h | 3-Chloro-2-phenyl-2H-indazole | 85 | nih.gov |

| 3 | Substituted 2-bromobenzaldehyde, aromatic amine, NaN₃ | [Cu(phen)(PPh₃)₂]NO₃ | - | Microwave | Disubstituted 2H-indazoles | High | researchgate.net |

| 4 | Aryl Bromide | K₄[Fe(CN)₆]·3H₂O / Pd-precatalyst | Dioxane/H₂O | 100 °C, 1 h | Aryl Nitrile | 99 | nih.gov |

Catalytic Innovations for Efficient Transformations

Catalytic methods are at the forefront of providing efficient and selective transformations of polyhalogenated cyanoindazoles, enabling their conversion into more complex and valuable molecules. Key among these are palladium-catalyzed cross-coupling reactions and C-H functionalization.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated indazoles. The bromine atoms in a compound like 3,4-dibromo-6-cyano(1H)indazole serve as versatile handles for introducing a wide range of substituents via reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net The regioselectivity of these reactions on polyhalogenated heterocycles is a critical aspect, often influenced by the electronic and steric environment of the halogen atoms. nih.govthieme-connect.de For instance, in many polyhalogenated systems, the palladium catalyst will preferentially react at the more electron-deficient or sterically accessible position. thieme-connect.de

A significant transformation for a dibromo-cyano-indazole would be a subsequent cyanation reaction to introduce additional nitrile groups or the selective coupling of one of the bromo substituents. The palladium-catalyzed cyanation of aryl halides has seen significant advancements, with the development of methods that use non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govnih.gov These methods often employ sophisticated palladacycle precatalysts that exhibit high activity and stability, allowing for low catalyst loadings and broad substrate scope, including various (hetero)aryl chlorides and bromides. nih.govnih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole core. nih.govmit.edusouleresearchgroup.org Instead of relying on pre-functionalized starting materials (like halogenated indazoles), these methods directly convert C-H bonds into new C-C or C-heteroatom bonds. Transition metal catalysts, including rhodium and cobalt, have been effectively used for the C-H functionalization of indazoles. youtube.com While these methods are highly advanced, their application to polyhalogenated and cyano-substituted indazoles would require careful optimization to control regioselectivity and compatibility with the existing functional groups.

The table below presents examples of catalytic transformations on halogenated aromatic compounds, which are analogous to the potential reactions for functionalizing polyhalogenated cyanoindazoles.

| Entry | Substrate | Coupling Partner/Reagent | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | - | Pd-precatalyst / K₄[Fe(CN)₆] | Cyanation | 1,4-Dicyanobenzene | 99 | nih.gov |

| 2 | 1-Bromo-4-chlorobenzene | - | Pd-precatalyst / K₄[Fe(CN)₆] | Cyanation | 4-Chlorobenzonitrile | 98 | nih.gov |

| 3 | 3-Iodoindazole | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Suzuki Coupling | 3-Phenyl-1H-indazole | High | researchgate.net |

| 4 | Azobenzene | Benzaldehyde | [Cp*RhCl₂]₂ / AgSbF₆ | C-H Functionalization/Cyclization | 2-Aryl-2H-indazole | Good to Excellent | youtube.com |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dibromo-6-cyano (1H)indazole, and how do reaction conditions influence product purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and cyano substitution starting from an indazole core. For bromination, controlled stoichiometry (e.g., using NBS or Br₂ in DCM under reflux) is critical to avoid over-substitution . Cyano introduction via nucleophilic aromatic substitution (e.g., using CuCN/KCN) requires anhydrous conditions to prevent hydrolysis . Purity is enhanced by optimizing solvent polarity (e.g., DMSO for solubility vs. ethanol for crystallization) and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do substituents affect spectral data?

- Methodological Answer :

- ¹H/¹³C NMR : Bromine and cyano groups induce deshielding, with distinct splitting patterns for aromatic protons (e.g., para-bromo substituents show coupling constants >2 Hz) .

- Mass Spectrometry (HRMS) : Isotopic patterns for Br (1:1 ratio for two Br atoms) and exact mass for C₈H₃Br₂N₃ confirm molecular identity .

- IR Spectroscopy : CN stretch (~2200 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the bromination of 6-cyano indazole derivatives to minimize di-substituted byproducts?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The electron-withdrawing cyano group at position 6 directs bromination to the electron-rich positions 3 and 4. Using Lewis acids (e.g., FeCl₃) in non-polar solvents (toluene) enhances para-bromination, while excess Br₂ increases ortho byproducts. Computational modeling (DFT) predicts charge distribution to guide condition selection .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for brominated indazoles’ anticancer activity?

- Methodological Answer : Contradictions arise from varying assay conditions (e.g., cell lines, concentrations). Standardized protocols (e.g., NCI-60 panel testing) and orthogonal assays (kinase inhibition vs. apoptosis) clarify mechanisms. For this compound, substituent bulkiness may hinder binding to Pim kinases, necessitating comparative studies with mono-bromo analogues . Meta-analysis of IC₅₀ data across studies identifies outliers due to impurities .

Q. In kinetic vs. thermodynamic control of indazole alkylation, how does solvent choice impact N1 vs. N2 selectivity for derivatives like this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor N1-alkylation due to stabilization of the transition state via hydrogen bonding. Non-polar solvents (toluene) promote N2 selectivity under thermodynamic control. For this compound, steric hindrance from bromine substituents further disfavors N2 alkylation, as shown in high-throughput screening .

Methodological and Mechanistic Questions

Q. What in silico methods predict the binding affinity of this compound with kinase targets, and how to validate these computationally?

- Methodological Answer :

- Docking Simulations (AutoDock Vina) : Model interactions with ATP-binding pockets of Aurora kinases, prioritizing halogen bonding with Br atoms .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .

- Validation : Compare predicted ΔG values with experimental SPR (surface plasmon resonance) data (R² >0.7 confirms reliability) .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h; analyze degradation via HPLC-UV (λ=254 nm). Bromine substituents enhance stability in acidic conditions but promote hydrolysis at pH >10 .

- Thermal Stability : Use TGA/DSC to monitor decomposition above 150°C; cyano groups reduce thermal stability compared to methoxy analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.